Boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]-
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Overview
Description
Boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]-, is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and an organic substituent. This particular compound features a pyridine ring substituted with an ethyl group and a piperidine ring. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]-, typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a piperidine moiety.
Industrial Production Methods
Industrial production of boronic acid derivatives often involves large-scale borylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]-, undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases such as potassium carbonate, and halide substrates.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
Boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]-, has several scientific research applications:
Mechanism of Action
The mechanism of action of boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions. The boronic acid group acts as a mild electrophile, facilitating the transfer of its organic substituent to a palladium catalyst, which then forms a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of the pyridine and piperidine rings.
Methylboronic acid: Contains a methyl group as the organic substituent.
Benzylboronic acid: Features a benzyl group as the organic substituent.
Uniqueness
Boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]-, is unique due to its complex structure, which includes both a pyridine ring and a piperidine ring.
Properties
CAS No. |
2225176-39-4 |
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Molecular Formula |
C12H19BN2O2 |
Molecular Weight |
234.10 g/mol |
IUPAC Name |
(2-ethyl-6-piperidin-4-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C12H19BN2O2/c1-2-11-7-10(13(16)17)8-12(15-11)9-3-5-14-6-4-9/h7-9,14,16-17H,2-6H2,1H3 |
InChI Key |
OONDKNBJGYCMAF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)C2CCNCC2)CC)(O)O |
Origin of Product |
United States |
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